
Caffeine-d9
Overview
Description
Caffeine-d9 is a deuterium-substituted isotopologue of caffeine. It shares identical chemical and structural properties with conventional caffeine, except for the substitution of some or all of its hydrogen atoms with deuterium, a naturally occurring, non-toxic, stable, heavy isotope of hydrogen. Specifically, in this compound, the nine hydrogens contained in the three methyl groups of conventional caffeine have been replaced with deuterium . This compound retains the physiological characteristics of caffeine as a central nervous system stimulant .
Preparation Methods
Caffeine-d9 is synthesized through a one-step, gram-scale synthesis using xanthine and deuterated methyl iodide (CD3I). The reaction proceeds at room temperature using dimsyl sodium as a base and tetrahydrofuran as a solvent. Conducting the reaction on a 1-gram scale yields caffeine and this compound in 77% and 86% yield, respectively, after recrystallization .
Chemical Reactions Analysis
Caffeine-d9 undergoes similar chemical reactions as conventional caffeine, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions are typically deuterated analogs of the metabolites of caffeine, such as paraxanthine, theobromine, and theophylline . The presence of deuterium in the methyl groups alters its pharmacokinetics, rendering it less susceptible to the typical metabolic pathways that quickly metabolize conventional caffeine into its active metabolites .
Scientific Research Applications
Pharmacokinetics of Caffeine-d9
Recent studies have demonstrated that this compound offers several pharmacokinetic advantages over traditional caffeine:
- Higher Peak Concentration (Cmax) : this compound exhibits a 29%–43% higher Cmax compared to regular caffeine, indicating a more efficient absorption rate .
- Increased Total Exposure (AUC) : The area under the curve (AUC) for this compound is approximately four to five times greater than that of caffeine, suggesting prolonged effects in the system .
- Reduced Metabolite Exposure : There is a significant reduction (5-10 fold) in the relative exposure to active metabolites such as paraxanthine, theobromine, and theophylline, which can contribute to adverse effects .
Safety Profile
This compound has achieved Generally Recognized As Safe (GRAS) status in the United States. This designation was supported by extensive evaluations of its pharmacokinetics, pharmacodynamics, genotoxicity potential, and overall safety compared to conventional caffeine. Studies have shown that both this compound and caffeine are well tolerated with no adverse events reported for insomnia or other common side effects associated with traditional caffeine consumption .
Applications in Food and Beverage
This compound's unique properties make it suitable for various applications:
- Food Ingredient : Due to its GRAS status, this compound can be utilized as an ingredient in food products, particularly in energy drinks and functional foods. Its prolonged effects allow for lower dosages while maintaining efficacy, potentially reducing excessive consumption of caffeinated beverages .
- Flavor Improvement : The reduced bitterness associated with lower doses of this compound means fewer bitter blockers are needed in formulations, improving overall taste profiles without compromising on the stimulant effect .
Pharmaceutical Potential
This compound also holds promise in pharmaceutical applications:
- Extended Release Formulations : Its longer half-life may allow for the development of extended-release formulations that provide sustained therapeutic effects with fewer side effects. This could be particularly beneficial in treating conditions where traditional caffeine's short duration is limiting .
- Targeted Therapeutic Use : The differential metabolism observed between slow and rapid metabolizers suggests that this compound could be tailored for specific patient populations, optimizing therapeutic outcomes while minimizing adverse effects .
Case Studies and Research Findings
Several studies have focused on the pharmacokinetics and safety of this compound:
Mechanism of Action
The mechanism of action of Caffeine-d9 is similar to that of conventional caffeine. It acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation . By inhibiting adenosine receptors, this compound increases the release of other neurotransmitters, such as dopamine and norepinephrine, which enhance alertness and concentration . The presence of deuterium in the methyl groups alters its pharmacokinetics, resulting in a prolonged half-life and reduced formation of active metabolites .
Comparison with Similar Compounds
Caffeine-d9 is unique compared to other similar compounds due to the substitution of hydrogen atoms with deuterium. This alteration significantly influences its pharmacokinetics, rendering it less susceptible to metabolic degradation and resulting in prolonged stimulant effects . Similar compounds include conventional caffeine, paraxanthine, theobromine, and theophylline, which are all methylxanthine alkaloids with similar physiological effects . this compound’s deuterium substitution provides a distinct advantage in terms of its prolonged duration of action and reduced formation of metabolites that may contribute to negative side effects .
Biological Activity
Caffeine-d9, also known as deuterated caffeine, is a modified form of caffeine where hydrogen atoms are replaced with deuterium. This alteration affects its metabolism, pharmacokinetics, and biological activity compared to conventional caffeine. This article explores the biological activity of this compound, focusing on its metabolism, effects on the central nervous system, and potential applications based on recent research findings.
Metabolism and Pharmacokinetics
This compound exhibits a unique metabolic profile that distinguishes it from regular caffeine. Key findings from studies indicate:
- Slower Metabolism : this compound is metabolized more slowly due to the presence of deuterium, leading to a longer half-life and a prolonged duration of action. This allows for lower doses to achieve similar effects compared to conventional caffeine .
- Reduced Formation of Metabolites : The altered metabolism results in fewer unwanted metabolites associated with anxiety and jitters, which are common side effects of regular caffeine consumption .
- Higher Plasma Concentration : In clinical studies, this compound demonstrated a higher peak plasma concentration (Cmax) and a fourfold increase in total exposure (AUC) compared to regular caffeine at similar doses .
Table 1: Pharmacokinetic Parameters of Caffeine vs. This compound
Parameter | Caffeine | This compound |
---|---|---|
Time to Maximum Concentration (Tmax) | Similar | Similar |
Peak Plasma Concentration (Cmax) | Lower | Higher |
Total Exposure (AUC) | Lower | 4-fold higher |
Metabolite Exposure | Higher | Lower |
Biological Effects
This compound retains many of the beneficial properties of caffeine while minimizing adverse effects. Key biological activities include:
- Adenosine Receptor Antagonism : Similar to caffeine, this compound acts as an antagonist at adenosine receptors (A1 and A2A), which plays a crucial role in its stimulant effects on the central nervous system . This action can enhance alertness and cognitive performance.
- Non-Genotoxic : Studies have shown that this compound is non-genotoxic, meaning it does not cause damage to genetic material, making it a safer alternative for consumption .
- Cognitive Performance : Research indicates that both forms of caffeine can enhance cognitive functions such as attention and memory. However, this compound may provide these benefits with reduced side effects like insomnia or jitteriness .
Case Studies
Recent clinical trials have highlighted the practical applications of this compound:
- Pharmacokinetic Study : A double-blind study involving healthy volunteers compared the pharmacokinetics of this compound and regular caffeine. Results showed that participants experienced fewer side effects with this compound while still achieving desired cognitive enhancements .
- Safety Evaluation : A comprehensive safety assessment indicated that this compound crosses the blood-brain barrier effectively without adverse effects on sleep patterns or increased anxiety levels .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of Caffeine-d9 from xanthine precursors?
- Methodological Answer : The one-step synthesis of this compound via methylation of xanthine with deuterated methyl iodide (CD₃I) requires precise control of reaction conditions. Key parameters include solvent polarity (e.g., dimethylformamide vs. tetrahydrofuran), reaction temperature (60–80°C), and molar ratios of xanthine to CD₃I (1:3.5). NMR analysis confirms deuteration efficiency, with purity >99% achievable under optimized protocols .
- Data Validation : Use ¹H-NMR to monitor the disappearance of proton signals at methyl groups (δ 3.2–3.4 ppm) and ²H-NMR to confirm isotopic incorporation. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How does isotopic purity (e.g., 99 atom% D) impact experimental design in metabolic studies?
- Methodological Answer : High isotopic purity minimizes interference from unlabeled species in tracer studies. For kinetic isotope effect (KIE) assays, ensure batch-to-batch consistency via LC-MS/MS quantification. Use calibration curves with certified reference materials to validate deuterium content .
Q. What analytical techniques are most reliable for characterizing this compound in biological matrices?
- Methodological Answer : Combine liquid chromatography (LC) with tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) transitions. For tissue samples, employ solid-phase extraction (SPE) to isolate this compound from endogenous caffeine. Validate methods using spike-and-recovery experiments with deuterated internal standards (e.g., Caffeine-d3) .
Q. How can researchers address spectral overlap in NMR analysis of this compound derivatives?
- Methodological Answer : Utilize 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals from deuterated and non-deuterated methyl groups. For complex mixtures, apply ¹³C-DEPT135 to distinguish quaternary carbons from CH₃ groups .
Q. What are the ethical and practical guidelines for sourcing this compound in academic research?
- Methodological Answer : Adhere to institutional protocols for handling deuterated compounds. Document synthesis or procurement details (e.g., CAS RN 72238-85-8) in Materials and Methods sections. Use Material Transfer Agreements (MTAs) when collaborating with external labs .
Advanced Research Questions
Q. How do isotopic effects influence the pharmacokinetic modeling of this compound in vivo?
- Methodological Answer : Incorporate KIE corrections into compartmental models. For example, deuterium substitution at methyl groups may reduce hepatic clearance rates by 5–15%. Validate models using parallel experiments with unlabeled caffeine and adjust for mass differences in LC-MS quantification .
Q. What experimental strategies resolve contradictions in reported metabolic half-lives of this compound across species?
- Methodological Answer : Conduct cross-species comparisons under standardized conditions (e.g., fixed dosing, fasting states). Use mixed-effects modeling to account for interspecies variability in cytochrome P450 (CYP1A2) activity. Replicate conflicting studies with larger sample sizes (n ≥ 10 per group) .
Q. How can researchers design longitudinal studies to assess this compound stability in long-term storage?
- Methodological Answer : Store aliquots at –80°C with desiccants and monitor deuterium loss quarterly via HRMS. Compare stability in different solvents (e.g., DMSO vs. ethanol). Use accelerated stability testing (40°C/75% RH) to predict degradation kinetics .
Q. What computational tools are effective for simulating isotopic interference in this compound assays?
- Methodological Answer : Apply density functional theory (DFT) to predict vibrational modes affecting MS fragmentation patterns. Use software like Gaussian or ORCA to model deuterium-induced shifts in ionization efficiency. Validate simulations against empirical HRMS data .
Q. How should researchers address gaps in mechanistic data linking this compound deuteration to receptor binding affinity?
- Methodological Answer : Perform competitive binding assays (e.g., with adenosine A₂A receptors) using radiolabeled ligands. Compare dissociation constants (Kd) of this compound vs. unlabeled caffeine via surface plasmon resonance (SPR). Control for solvent deuteration effects using D₂O-based buffers .
Q. Data Contradiction Analysis Framework
- Step 1 : Replicate experiments using identical protocols and reagents.
- Step 2 : Conduct meta-analyses of published half-life or metabolic data using random-effects models to quantify heterogeneity .
- Step 3 : Apply sensitivity analysis to identify variables (e.g., diet, genetic polymorphisms) that disproportionately influence outcomes .
Properties
IUPAC Name |
1,3,7-tris(trideuteriomethyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514760 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72238-85-8 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAFFEINE-(TRIMETHYL-D9) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.